Irisoquin

Description

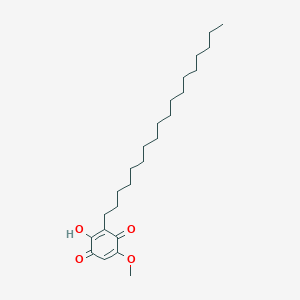

Properties

CAS No. |

101339-26-8 |

|---|---|

Molecular Formula |

C25H42O4 |

Molecular Weight |

406.6 g/mol |

IUPAC Name |

2-hydroxy-5-methoxy-3-octadecylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C25H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)22(26)20-23(29-2)25(21)28/h20,27H,3-19H2,1-2H3 |

InChI Key |

VOJSRSKBOJBZEK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |

Other CAS No. |

101339-26-8 |

Synonyms |

2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone irisoquin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Irisoquin: A Cytotoxic Benzoquinone from Iris missouriensis

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the discovery, isolation, and biological evaluation of Irisoquin, a novel benzoquinone identified from the plant Iris missouriensis. The information presented is collated from foundational research and is intended to serve as a technical guide for scientists engaged in natural product chemistry, oncology research, and drug development.

Quantitative Data Summary

The cytotoxic activity of this compound and its related compound, Deoxythis compound, was evaluated against two cancer cell lines. The results are summarized below, highlighting the potent cytotoxic nature of this compound.

| Compound | Chemical Name | Cell Line | ED₅₀ (µg/mL)[1] |

| This compound | 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone | KB | 1.8 |

| P-388 | 0.03 | ||

| Deoxythis compound | 3-octadecyl-5-methoxy-1,4-benzoquinone | KB, P-388 | Devoid of cytotoxic activity[1] |

Table 1: Cytotoxic Activity of this compound and Deoxythis compound

The structural elucidation of this compound was conducted using a suite of spectroscopic techniques. While the detailed spectral data is contained within the primary literature, the methods employed are standard for natural product characterization.

| Spectroscopic Method | Purpose |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |

| Infrared Spectroscopy (IR) | Identification of functional groups (e.g., hydroxyl, carbonyl). |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the carbon-hydrogen framework and establishment of connectivity. |

Table 2: Spectroscopic Methods for Structural Elucidation of this compound

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the assessment of its cytotoxic properties. These protocols are based on established practices in natural product chemistry and cancer biology.

Isolation and Purification of this compound from Iris missouriensis

The isolation of this compound is achieved through a multi-step process involving extraction and chromatographic separation.

1. Plant Material Collection and Preparation:

-

Rhizomes of Iris missouriensis are collected and air-dried.

-

The dried rhizomes are ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction. While the original literature does not specify the solvent, a common method for compounds of this nature involves the use of a moderately polar solvent. For instance, extraction with chloroform or a similar solvent is a plausible method for isolating alkylated benzoquinones[2].

-

The extraction is typically performed at room temperature with agitation over an extended period to ensure exhaustive extraction of the desired compounds.

3. Fractionation and Chromatography:

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

This residue is then subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

-

Fractions containing this compound and Deoxythis compound are pooled and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compounds.

Cytotoxicity Assay

The cytotoxic activity of this compound was determined using established cell-based assays.

1. Cell Culture:

-

KB (human oral epidermoid carcinoma) and P-388 (murine leukemia) cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

-

Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

The following day, the cells are treated with various concentrations of this compound and Deoxythis compound dissolved in a suitable solvent (e.g., DMSO).

-

Control wells receive the solvent alone.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. Determination of Cell Viability:

-

Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The MTT reagent is added to each well, and after a further incubation period, the resulting formazan crystals are solubilized.

-

The absorbance is measured using a microplate reader at a specific wavelength.

-

The ED₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and the structure-activity relationship of the isolated compounds.

Caption: Workflow for the isolation and purification of this compound.

Caption: Structure-activity relationship of this compound and Deoxythis compound.

References

What is the chemical structure of Irisoquin?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of Irisoquin, a naturally occurring benzoquinone. The document summarizes its chemical structure, synthesis, and known cytotoxic activities. Due to the limited availability of public research data, this guide also highlights areas where information is not available and provides generalized protocols and workflows for context.

Chemical Structure and Identification

This compound is classified as a member of the quinone chemical class. Its core structure is a 1,4-benzoquinone substituted with hydroxy, methoxy, and a long alkyl chain.

-

IUPAC Name: 2-hydroxy-5-methoxy-3-octadecylcyclohexa-2,5-diene-1,4-dione[1]

-

Molecular Formula: C₂₅H₄₂O₄[1]

-

Synonyms: 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone, 2-hydroxy-5-methoxy-3-octadecyl-p-benzochinon[1]

Quantitative Data

The primary biological activity reported for this compound is its cytotoxicity against cancer cell lines. The following table summarizes the available quantitative data from the initial isolation and characterization studies.

| Cell Line | Cell Type | ED₅₀ (μg/mL) |

| KB | Human oral epidermoid carcinoma | 1.8 |

| P-388 | Murine lymphocytic leukemia | 0.03 |

Table 1: Cytotoxic Activity of this compound.[3]

Experimental Protocols

Representative Synthesis of 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones

The following is a generalized workflow for the synthesis of 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones, the chemical class to which this compound belongs. This protocol is based on a reported efficient synthesis method and may be adaptable for the synthesis of this compound and its derivatives.

Workflow:

-

Wittig Reaction: An ultrasound-assisted Wittig reaction is performed with an alkyltriphenyl phosphonium bromide and 2-hydroxy-3,6-dimethoxy-benzaldehyde in a basic aqueous solution.

-

Reduction: The product from the Wittig reaction is then reduced using sodium in n-butanol (Na/n-BuOH) to yield a 3,6-dimethoxy-2-alkylphenol.

-

Oxidation: The resulting phenol is oxidized using Fremy's salt to produce a 2,5-dimethoxy-3-alkyl-1,4-benzoquinone.

-

Selective Hydrolysis: The final step is a selective hydrolysis with perchloric acid to convert the dimethoxy benzoquinone into the target 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinone.

General Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity. The following is a generalized protocol that is commonly used for cell lines such as KB and P-388.

Workflow:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and include control wells (untreated or vehicle control). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Signaling Pathways and Mechanism of Action

There is currently no publicly available information on the specific signaling pathways modulated by this compound or its detailed mechanism of action. Further research is required to elucidate how this compound exerts its cytotoxic effects.

Conclusion

This compound is a cytotoxic benzoquinone with potent activity against certain cancer cell lines. While its chemical structure is well-defined, there is a significant lack of detailed experimental data and mechanistic studies in the public domain. The information provided in this guide summarizes the current knowledge and offers a framework for future research into this potentially valuable antineoplastic agent.

References

The Biological Activity of Irisoquin and its Derivatives: A Technical Guide

An In-depth Examination of the Pharmacological Potential of a Promising Class of Isoquinoline Alkaloids

Introduction

The study of natural products has long been a cornerstone of drug discovery, yielding numerous compounds with significant therapeutic value. Within this vast repository of bioactive molecules, isoquinoline alkaloids represent a particularly important class, renowned for their diverse and potent pharmacological activities. This technical guide focuses on the biological activities of a specific subset of these compounds, referred to herein as "Irisoquin" and its derivatives. While the term "this compound" is not formally established in the scientific literature, it is used here to encompass isoquinoline alkaloids and related compounds isolated from plants of the Iris genus, as well as synthetic derivatives based on the isoquinoline scaffold. This document will provide a comprehensive overview of their anti-cancer, anti-inflammatory, and other biological effects, supported by quantitative data, detailed experimental methodologies, and graphical representations of the underlying molecular mechanisms. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this fascinating class of compounds.

Anti-Cancer Activity

This compound and its related isoquinoline alkaloids have demonstrated significant potential as anti-cancer agents, exhibiting cytotoxic and anti-proliferative effects against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Data on Anti-Cancer Activity

The cytotoxic effects of various isoquinoline alkaloids have been quantified using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several representative isoquinoline alkaloids against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Berberine | U87 (Glioblastoma) | 21.76 µM | [1] |

| Berberine | U251 (Glioblastoma) | 9.79 µM | [1] |

| Berberine | U118 (Glioblastoma) | 35.54 µM | [1] |

| Berberine | HeLa (Cervical Cancer) | 12.08 µg/mL | [2] |

| Macranthine | HeLa (Cervical Cancer) | 24.16 µg/mL | [2] |

| Scoulerine | Leukemic cells | 2.7 - 6.5 µM | [3] |

| Chelerythrine | HepG2 (Hepatocellular Carcinoma) | 2.5, 5, 10 µM (induces apoptosis) | [4] |

Signaling Pathways in Anti-Cancer Activity

The anti-cancer effects of this compound and its derivatives are mediated through the modulation of several critical signaling pathways. A prominent mechanism is the induction of apoptosis via the mitochondrial pathway. As illustrated in the diagram below, compounds like chelerythrine can induce the production of reactive oxygen species (ROS), leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, ultimately resulting in programmed cell death.

Caption: Mitochondrial Apoptotic Pathway Induced by this compound Derivatives.

Furthermore, some isoquinoline alkaloids have been shown to interfere with the PI3K/Akt/mTOR and EGFR signaling pathways, which are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[5]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and a vehicle control (e.g., DMSO).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caption: Experimental Workflow for the MTT Cell Viability Assay.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Protocol:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. This compound and its derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory effects of these compounds can be assessed using various in vitro and in vivo models. The following table provides examples of the anti-inflammatory activity of isoquinoline alkaloids.

| Compound/Extract | Assay | Effect | Reference |

| Mikania scandens leaf extract | Carrageenan-induced rat paw edema | 50% inhibition at 1000 mg/kg | [7] |

| Isoflavonoids from Iris germanica | Inhibition of respiratory burst in phagocytes | Significant inhibition | [8] |

Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory effects of this compound and its derivatives are largely attributed to their ability to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB, these compounds can effectively reduce the inflammatory response.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound Derivatives.

Experimental Protocols

Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit protein denaturation, using egg albumin as a model protein.

Protocol:

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the test compound at various concentrations.[7]

-

A control group is prepared with distilled water instead of the test compound.

-

Incubate the mixtures at 37°C for 15 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

This is a widely used animal model to screen for the anti-inflammatory activity of compounds.

Protocol:

-

Administer the test compound or vehicle control orally or intraperitoneally to rodents (e.g., rats).

-

After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculate the percentage inhibition of paw edema compared to the control group.

Other Biological Activities

In addition to their anti-cancer and anti-inflammatory properties, this compound and its derivatives have been reported to possess a range of other biological activities, including:

-

Antimicrobial Activity: Some isoquinoline alkaloids have shown activity against various bacteria and fungi.

-

Analgesic and Antipyretic Effects: Certain derivatives have been evaluated for their pain-relieving and fever-reducing properties.

-

Antioomycete Activity: Some synthetic derivatives have shown potent activity against plant pathogens like Pythium recalcitrans.

Conclusion

The isoquinoline alkaloids, represented here by the term "this compound" and its derivatives, constitute a promising class of natural and synthetic compounds with a broad spectrum of biological activities. Their potent anti-cancer and anti-inflammatory effects, underpinned by their ability to modulate key signaling pathways such as those involving apoptosis and NF-κB, make them attractive candidates for further drug development. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers to explore the therapeutic potential of these compounds. Future research should focus on elucidating the structure-activity relationships of these derivatives to optimize their efficacy and safety profiles, with the ultimate goal of translating these promising natural products into novel therapeutics for a variety of human diseases.

References

- 1. Anticancer Potential of Natural Isoquinoline Alkaloid Berberine [xiahepublishing.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arborassays.com [arborassays.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irisoquin is a naturally occurring benzoquinone that has garnered interest within the scientific community due to its cytotoxic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound and related benzoquinones, their extraction and isolation, and their potential mechanisms of action. The information is presented to support further research and development in the fields of natural product chemistry and oncology.

Natural Occurrence and Quantitative Data

This compound (2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone) is a specialized metabolite isolated from the plant species Iris missouriensis.[1][2] This plant, commonly known as the Rocky Mountain Iris, is native to western North America.[1] Alongside this compound, a structurally similar and non-cytotoxic compound, deoxythis compound (3-octadecyl-5-methoxy-1,4-benzoquinone), has also been identified in the same plant species.

While the presence of this compound in Iris missouriensis is confirmed, detailed quantitative data on its yield from the plant material is not extensively reported in the available literature. However, analysis of other bioactive compounds in various Iris species provides a framework for the potential range of such specialized metabolites.

Table 1: Known Natural Sources of this compound and Related Benzoquinones

| Compound Name | Chemical Structure | Natural Source | Organism Family | Reported Cytotoxicity (ED50) |

| This compound | 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone | Iris missouriensis | Iridaceae | KB cells: 1.8 µg/mL, P-388 cells: 0.03 µg/mL[1] |

| Deoxythis compound | 3-octadecyl-5-methoxy-1,4-benzoquinone | Iris missouriensis | Iridaceae | Devoid of cytotoxic activity[1] |

| Sorgoleone | 2-hydroxy-5-methoxy-3-[(8'Z,11'Z)-8',11',14'-pentadecatriene]-p-benzoquinone | Sorghum bicolor | Poaceae | Not reported for cancer cells |

Biosynthesis of this compound

The specific biosynthetic pathway of this compound has not been elucidated. However, based on the known biosynthesis of other plant-derived benzoquinones, such as sorgoleone, a hypothetical pathway can be proposed.[3] The pathway likely involves the polyketide pathway, starting with a fatty acyl-CoA starter unit, followed by a series of condensation, methylation, and hydroxylation steps.

Experimental Protocols

General Workflow for Isolation and Purification

A detailed experimental protocol for the isolation of this compound from Iris missouriensis is not publicly available. However, a general workflow can be inferred from methodologies used for the isolation of other lipophilic benzoquinones from plant materials.[4]

Key Methodological Considerations

-

Plant Material: The rhizomes of Iris missouriensis are the reported source of this compound. Proper identification and drying of the plant material are crucial first steps.

-

Extraction: Due to the lipophilic nature of this compound, extraction with non-polar solvents such as hexane or dichloromethane is recommended.[4] Accelerated Solvent Extraction (ASE) or supercritical fluid extraction (SFE) with CO2 can be considered as more advanced and efficient methods.[4]

-

Purification: A combination of chromatographic techniques is typically employed for the purification of natural products. Silica gel column chromatography is a common initial step for fractionation of the crude extract. Further purification to obtain high-purity this compound would likely require preparative High-Performance Liquid Chromatography (HPLC).

-

Characterization: The structure of the isolated compound should be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity and Potential Signaling Pathways

This compound has demonstrated significant cytotoxic activity against KB and P-388 cancer cell lines.[1] While the specific molecular mechanism of this compound-induced cell death has not been elucidated, the cytotoxic action of other structurally related benzoquinones often involves the induction of apoptosis.

Table 2: Cytotoxic Activity of this compound

| Cell Line | ED50 (µg/mL) |

| KB | 1.8 |

| P-388 | 0.03 |

Data from Wong et al., 1985[1]

Based on the known mechanisms of other cytotoxic quinones, a potential signaling pathway for this compound-induced apoptosis can be hypothesized. This pathway may involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

Conclusion and Future Directions

This compound, a benzoquinone from Iris missouriensis, presents a promising scaffold for the development of novel cytotoxic agents. However, significant research gaps remain. Future work should focus on:

-

Quantitative Analysis: Determining the yield of this compound from Iris missouriensis to assess its viability as a natural source.

-

Protocol Optimization: Developing and publishing a detailed and optimized protocol for the extraction and purification of this compound.

-

Biosynthesis Elucidation: Investigating the specific enzymatic steps in the biosynthesis of this compound to enable potential biotechnological production methods.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its cytotoxic effects and identify potential biomarkers for sensitivity.

Addressing these research questions will be crucial for unlocking the full therapeutic potential of this compound and related benzoquinones.

References

Spectroscopic Data for the Structural Elucidation of Irisoquin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irisoquin, chemically known as 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone, is a naturally occurring compound isolated from Iris missouriensis. It has garnered interest within the scientific community due to its cytotoxic activities, presenting potential applications in drug development. The structural elucidation of such novel compounds is a cornerstone of natural product chemistry, relying on a suite of spectroscopic techniques to piece together the molecular puzzle. This guide provides a comprehensive overview of the spectroscopic data and methodologies integral to the structural determination of this compound.

The definitive structural assignment of this compound was reported by Wong et al. (1985) in the Journal of Pharmaceutical Sciences. The structure was meticulously determined through a combination of spectroscopic analyses and confirmed by chemical synthesis[1]. This document collates and presents the key spectroscopic data in a structured format to aid researchers in the field.

Experimental Protocols

The structural elucidation of this compound involves a series of spectroscopic experiments. The following are detailed methodologies typical for the analysis of such natural products. The specific parameters used for this compound can be found in the primary literature[1].

1. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To identify the presence of chromophores, particularly conjugated systems, within the molecule.

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Procedure: The sample of this compound is dissolved in a suitable UV-transparent solvent, such as methanol or ethanol, to a known concentration. The solution is then placed in a quartz cuvette. A spectrum is recorded over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference. The wavelengths of maximum absorbance (λmax) are recorded.

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Procedure: A small amount of the purified this compound sample is prepared for analysis. This can be done by creating a thin film on a salt plate (e.g., NaCl or KBr), preparing a KBr pellet by grinding the sample with potassium bromide and pressing it into a disk, or dissolving the sample in a suitable solvent (e.g., chloroform) for solution-phase analysis. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and elemental composition of the molecule, and to gain structural information from fragmentation patterns.

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-MS, EI-MS).

-

Procedure: A dilute solution of the sample is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. For Electrospray Ionization (ESI), the sample solution is sprayed into the source at a high voltage, creating charged droplets. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected and recorded.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment, connectivity, and stereochemistry of atoms.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Procedure:

-

¹H NMR (Proton NMR): A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A ¹H NMR spectrum is acquired, providing information on chemical shifts (δ), integration (number of protons), and coupling constants (J) for each proton signal.

-

¹³C NMR (Carbon-13 NMR): Using the same sample, a ¹³C NMR spectrum is recorded. This provides the chemical shifts of all unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Spectroscopic Data Tables

The following tables summarize the key spectroscopic data for this compound. Note: The specific numerical data is based on the findings reported in the primary literature and may not be exhaustively available in publicly accessible databases. For the complete dataset, please refer to Wong et al., J. Pharm. Sci. 1985, 74(10), 1114-1116.

Table 1: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) |

|---|

| Methanol | Data not available in search results |

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| Data not available in search results | O-H (hydroxyl) |

| Data not available in search results | C-H (aliphatic) |

| Data not available in search results | C=O (quinone) |

| Data not available in search results | C=C (aromatic/quinone) |

| Data not available in search results | C-O (ether) |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Observed) | Molecular Formula |

|---|

| MS | [M]⁺ | Data not available in search results | C₂₅H₄₂O₄ |

Table 4: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available in search results | s | 1H | =CH (quinone ring) |

| Data not available in search results | s | 3H | -OCH₃ |

| Data not available in search results | t | 2H | -CH₂- (allylic) |

| Data not available in search results | m | 30H | -(CH₂)₁₅- |

| Data not available in search results | t | 3H | -CH₃ (terminal) |

| Data not available in search results | br s | 1H | -OH |

Table 5: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| Data not available in search results | C=O (C1, C4) |

| Data not available in search results | Quaternary carbons (C2, C3, C5) |

| Data not available in search results | =CH (C6) |

| Data not available in search results | -OCH₃ |

| Data not available in search results | -(CH₂)n- |

| Data not available in search results | -CH₃ |

Visualization of the Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like this compound.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a classic example of the application of spectroscopic techniques in natural product chemistry. Through the systematic application of UV-Vis, IR, Mass Spectrometry, and NMR, the chemical structure of this cytotoxic benzoquinone was successfully determined. The data presented in this guide, compiled from the foundational work in the field, serves as a valuable resource for researchers working on the characterization of novel bioactive compounds. For complete and detailed experimental data, consulting the original publication by Wong et al. is highly recommended[1].

References

Early Studies on the Cytotoxic Effects of Bioactive Compounds from Iris Species

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The term "Irisoquin" did not yield specific results in a comprehensive literature search. This guide focuses on the well-documented cytotoxic compounds isolated from various species of the Iris plant, such as Iris tectorum and Iris germanica. The data and methodologies presented herein pertain to these bioactive molecules, primarily iridal-type triterpenoids and flavonoids, which are likely the subject of interest.

Introduction

The genus Iris comprises a diverse group of flowering plants, many of which have been used in traditional medicine for centuries. Modern phytochemical investigations have revealed that extracts from these plants, particularly the rhizomes, are rich sources of bioactive compounds with a range of pharmacological properties, including potent cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the early scientific studies on the cytotoxic properties of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the IC50 values of various iridal-type triterpenoids and other compounds isolated from Iris species against a panel of human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Iritectol B | MCF-7 | Breast Adenocarcinoma | ~11 | [1][2] |

| C32 | Amelanotic Melanoma | ~23 | [1][2] | |

| Isoiridogermanal | MCF-7 | Breast Adenocarcinoma | ~11 | [1][2] |

| C32 | Amelanotic Melanoma | ~23 | [1][2] | |

| Iridobelamal A | MCF-7 | Breast Adenocarcinoma | ~11 | [1][2] |

| C32 | Amelanotic Melanoma | ~23 | [1][2] | |

| Belamcanoxide B | HCT-116 | Colorectal Carcinoma | 5.58 | |

| MCF-7 | Breast Adenocarcinoma | 3.35 |

Experimental Protocols

The following sections detail the standard methodologies employed in the early studies to assess the cytotoxic and apoptotic effects of compounds derived from Iris species.

Sulforhodamine B (SRB) Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.

Principle: SRB is a bright-pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is, in turn, proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the cytotoxic effects of compounds from Iris species.

Caption: Experimental workflow for assessing the cytotoxicity of Iris-derived compounds.

Caption: Proposed apoptotic signaling pathway induced by iridal-type triterpenoids.

Mechanism of Action: Induction of Apoptosis

Early studies indicate that the cytotoxic effects of iridal-type triterpenoids, such as iritectol B, are mediated through the induction of apoptosis, or programmed cell death. Iritectol B has been shown to exert a dose-dependent apoptotic effect.[1][2] The underlying mechanism is believed to involve the intrinsic, or mitochondrial, pathway of apoptosis.

This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm. Key regulators of this process are the Bcl-2 family of proteins, which include both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Treatment with cytotoxic compounds from Iris species is thought to shift the balance in favor of the pro-apoptotic proteins, leading to the permeabilization of the outer mitochondrial membrane.

This permeabilization results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3. Caspase-3 is responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

References

Irisoquin signaling pathways in cancer cell lines

An In-depth Technical Guide to Irisin Signaling Pathways in Cancer Cell Lines

Disclaimer: The initial query for "Irisoquin" did not yield significant results in the context of cancer signaling pathways. The available scientific literature points overwhelmingly to "Irisin," a well-studied myokine, as a key modulator of these pathways. This guide, therefore, focuses on the signaling mechanisms of Irisin in cancer cell lines, assuming it to be the intended subject of inquiry.

Introduction

Irisin is a myokine, a protein predominantly produced and secreted by skeletal muscle in response to physical exercise. Initially recognized for its role in energy metabolism, specifically the "browning" of white adipose tissue, recent research has unveiled its complex and often paradoxical involvement in oncology.[1][2] Irisin's influence on cancer progression is highly context-dependent, varying significantly across different tumor types. It has been shown to suppress proliferation, migration, and invasion in certain cancers, such as lung, breast, and pancreatic carcinoma, while paradoxically promoting these same malignant characteristics in hepatocellular carcinoma.[3][4][5] This dual functionality underscores the complexity of its signaling and presents a significant challenge and opportunity in the development of novel cancer therapeutics.[3][4]

This technical guide provides a comprehensive overview of the core signaling pathways modulated by Irisin in various cancer cell lines. It summarizes key quantitative data, details common experimental protocols used in its study, and visualizes the intricate signaling cascades.

Core Signaling Pathways Modulated by Irisin

Irisin exerts its effects on cancer cells by interacting with several key intracellular signaling pathways that are fundamental to tumor growth, survival, metastasis, and chemoresistance. The most prominently studied of these are the PI3K/AKT, AMPK-mTOR, and STAT3/Snail pathways.

The PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell proliferation, survival, and metabolism.[6] Its hyperactivation is a common feature in many cancers, promoting uncontrolled cell growth and resistance to apoptosis.

Irisin's modulation of the PI3K/AKT pathway is a prime example of its tissue-specific dual role.

-

Inhibition in Pancreatic and Lung Cancer: In pancreatic cancer cell lines (PANC-1, BxPC-3) and lung cancer cells, Irisin has been shown to inhibit cell proliferation, migration, and invasion by downregulating the phosphorylation and thus the activity of AKT.[7][8][9][10] This inhibitory action leads to a decrease in downstream effectors that promote cell cycle progression and survival.[10] In some cases, PI3K inhibitors like LY294002 can reverse the effects of Irisin, confirming the pathway's involvement.[10]

-

Activation in Hepatocellular Carcinoma: Conversely, in hepatocellular carcinoma cells (HepG2, SMCC7721), Irisin treatment leads to the activation of the PI3K/AKT pathway.[1][8][11] This results in increased cell proliferation, migration, and invasion, and has been shown to decrease the cytotoxic effects of chemotherapeutic agents like doxorubicin.[8][11]

The AMPK-mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) is a critical cellular energy sensor, while the mammalian target of rapamycin (mTOR) is a key regulator of protein synthesis and cell growth.[8][12] The AMPK-mTOR pathway is often dysregulated in cancer, linking cellular metabolism to proliferation.

In pancreatic cancer cell lines (MIA PaCa-2, Panc03.27), Irisin has been demonstrated to suppress cancer cell growth by activating the AMPK pathway.[13][14] Activated AMPK then inhibits the mTOR signaling cascade.[8][12][13] This inhibition leads to a reduction in protein synthesis and cell proliferation, and can induce a G1 phase arrest in the cell cycle.[8][13]

The STAT3/Snail Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, plays a crucial role in tumorigenesis by promoting proliferation, survival, and angiogenesis. Snail is a key transcription factor that induces epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.

In osteosarcoma, Irisin has been shown to inhibit the STAT3/Snail signaling pathway.[15] It can reverse the effects of pro-inflammatory cytokines like IL-6, which typically activate this pathway to promote EMT.[1] By inhibiting the STAT3/Snail axis, Irisin can suppress the migratory and invasive potential of cancer cells.[1][15]

Quantitative Data Summary

The biological effects of Irisin on cancer cells are consistently reported to be dose-dependent.[9][10] The following table summarizes the observed effects at various concentrations across different cancer cell lines as reported in the literature. Note that IC50 values are highly dependent on the specific cell line and experimental conditions and should be consulted from the primary source.

| Cancer Type | Cell Line(s) | Irisin Concentration (nM) | Observed Effect | Citation(s) |

| Pancreatic Cancer | MIA PaCa-2, Panc03.27 | 5, 10, 50, 100 | Inhibition of cell growth, migration, and invasion. | [8][10][13][14] |

| PANC-1, BxPC-3 | 10, 20, 50 | Dose-dependent inhibition of proliferation and induction of apoptosis. | [8][9][10] | |

| Lung Cancer | A549, NCI-H446 | 10, 20, 50 | Time-dependent inhibition of proliferation, migration, and invasion. | [8][10] |

| Breast Cancer | MDA-MB-231 | 0.625 - 20 | Reduction in cell number, migration, and viability. Enhanced doxorubicin cytotoxicity. | [10] |

| MCF-10a (non-malignant) | 0.625 - 20 | No effect. | [10] | |

| Hepatocellular Carcinoma | HepG2, SMCC7721 | Various | Increased cell proliferation, migration, and invasion. | [8][11] |

| Obesity-Related Cancers | Endometrial, Colon, Thyroid, Esophageal | 5 - 100 | No effect on cell proliferation or malignant potential. | [8][16] |

Experimental Protocols

The study of Irisin's effects on cancer cells employs a range of standard molecular and cell biology techniques. Below are detailed methodologies for key experiments.

Cell Viability / Proliferation Assay (CCK-8 / MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Irisin (e.g., 0, 10, 20, 50, 100 nM). Include a vehicle control.

-

Incubation: Incubate the plate for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well.

-

Final Incubation: Incubate for 1-4 hours. For MTT, a solubilization solution (e.g., DMSO) must be added to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Western Blot Analysis

This technique is used to detect specific proteins and their phosphorylation status, providing insight into signaling pathway activation.

Methodology:

-

Cell Lysis: After treatment with Irisin for a specified time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Cell Migration and Invasion Assays

These assays assess the motile and invasive capabilities of cancer cells, which are hallmarks of metastasis.

Methodology (Wound Healing Assay):

-

Create Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

-

Create Wound: Use a sterile pipette tip to create a linear scratch ("wound") in the monolayer.

-

Treatment: Wash with PBS to remove detached cells and add a medium with Irisin.

-

Imaging: Capture images of the wound at 0 hours and subsequent time points (e.g., 24 hours).

-

Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Methodology (Transwell Invasion Assay):

-

Prepare Chamber: Use a Transwell insert with a porous membrane (coated with Matrigel for invasion assays).

-

Seed Cells: Place cells in the upper chamber in a serum-free medium containing Irisin.

-

Add Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours, allowing cells to migrate/invade through the membrane.

-

Staining and Counting: Remove non-migrated cells from the top of the membrane. Fix and stain the cells that have moved to the bottom surface with crystal violet.

-

Analysis: Count the stained cells in several microscopic fields to quantify migration or invasion.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Irisin’s Dual Role in Malignant Tumors and Its Potential as a Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Current Evidence of the Role of the Myokine Irisin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Review of Research on the Role of Irisin in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Irisin stimulates cell proliferation and invasion by targeting the PI3K/AKT pathway in human hepatocellular carcinoma (Journal Article) | OSTI.GOV [osti.gov]

- 12. New insights into the cellular activities of Fndc5/Irisin and its signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Irisin inhibits pancreatic cancer cell growth via the AMPK-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Implication of Irisin in Different Types of Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of cell proliferation and malignant potential by irisin in endometrial, colon, thyroid and esophageal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Irisoquin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irisoquin, chemically identified as 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone, is a naturally occurring compound isolated from the rhizomes of Iris missouriensis, commonly known as the Western Blue Flag.[1][2] This long-chain benzoquinone has demonstrated significant cytotoxic activities, making it a compound of interest for further investigation in cancer chemotherapy research.[1] Notably, this compound has shown potent activity against KB and P-388 cancer cell lines.[1] A structurally related but non-cytotoxic compound, 3-octadecyl-5-methoxy-1,4-benzoquinone (deoxythis compound), is also found in the same plant source.[1]

These application notes provide a detailed, inferred protocol for the extraction and purification of this compound from Iris missouriensis rhizomes. The methodologies are based on established phytochemical techniques for the isolation of similar bioactive compounds from plant materials.

Data Presentation

While specific yields for the extraction and purification of this compound are not extensively reported in the literature, the following table presents the known biological activity data.

| Compound | Cell Line | ED50 (µg/mL) |

| This compound | KB | 1.8 |

| This compound | P-388 | 0.03 |

ED50: The concentration of a drug that gives half-maximal response.

Experimental Protocols

The following protocols are detailed methodologies for the key stages of this compound extraction and purification.

Collection and Preparation of Plant Material

-

Collection: Rhizomes of Iris missouriensis should be collected, preferably during their dormant season to ensure a high concentration of secondary metabolites.

-

Cleaning and Drying: The collected rhizomes are to be thoroughly washed with water to remove soil and other debris. Subsequently, they should be air-dried in a well-ventilated area or in a plant dryer at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried rhizomes are then ground into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of this compound

This protocol is based on standard solid-liquid extraction methods for nonpolar to moderately polar compounds.

-

Apparatus: Soxhlet extractor or a large-scale maceration setup.

-

Solvent Selection: Based on the long alkyl chain of this compound, a nonpolar solvent is recommended for initial extraction to minimize the co-extraction of highly polar impurities. n-Hexane or petroleum ether are suitable choices.

-

Soxhlet Extraction Procedure:

-

Place the powdered rhizome material (e.g., 500 g) into a large cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with the chosen solvent (e.g., 2 L of n-hexane).

-

Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

-

Continue the extraction for approximately 24-48 hours, or until the solvent running through the siphon tube is clear.

-

After extraction, cool the apparatus and collect the crude extract from the distilling flask.

-

-

Maceration Procedure (Alternative):

-

Submerge the powdered rhizome material in the chosen solvent in a large, sealed container.

-

Agitate the mixture periodically for 3-5 days at room temperature.

-

Filter the mixture to separate the extract from the plant residue.

-

Repeat the maceration of the plant residue 2-3 times with fresh solvent to ensure complete extraction.

-

Combine the filtrates.

-

-

Solvent Evaporation: The crude extract is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a thick, semi-solid residue.

Purification of this compound

A multi-step purification process involving liquid-liquid partitioning and column chromatography is recommended.

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a mixture of 90% aqueous methanol and n-hexane (1:1 v/v).

-

Transfer the mixture to a separatory funnel and shake vigorously.

-

Allow the layers to separate. The nonpolar impurities will preferentially partition into the n-hexane layer, while the more polar this compound will remain in the aqueous methanol layer.

-

Collect the aqueous methanol layer and repeat the partitioning with fresh n-hexane 2-3 times.

-

Evaporate the solvent from the aqueous methanol layer to obtain a partially purified extract.

-

-

Silica Gel Column Chromatography:

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) slurried in a nonpolar solvent (e.g., n-hexane).

-

Sample Loading: Adsorb the partially purified extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or chloroform.

-

Example Gradient:

-

100% n-Hexane

-

n-Hexane:Ethyl Acetate (98:2)

-

n-Hexane:Ethyl Acetate (95:5)

-

n-Hexane:Ethyl Acetate (90:10)

-

...and so on.

-

-

-

Fraction Collection: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions onto a silica gel TLC plate.

-

Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).

-

Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing the compound of interest (this compound).

-

-

Crystallization:

-

Evaporate the solvent from the pooled fractions containing pure this compound.

-

Dissolve the residue in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., methanol or acetone).

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Hypothetical Signaling Pathway for Quinone-Induced Cytotoxicity

Caption: Hypothetical Cytotoxicity Pathway of a Quinone Compound.

References

Application Notes and Protocols for the Chemical Synthesis of Irisoquin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Physicochemical and Cytotoxic Properties

The following table summarizes the key physicochemical and biological data for Irisoquin.

| Compound | Molecular Formula | CAS Number | Cytotoxicity (KB cells) ED₅₀ (µg/mL) | Cytotoxicity (P-388 cells) ED₅₀ (µg/mL) |

| This compound | C₂₅H₄₂O₄ | 101339-26-8 | 1.8 | 0.03 |

Experimental Protocols

The following is a representative protocol for the synthesis of a long-chain alkyl-substituted hydroxybenzoquinone, which can be adapted for the synthesis of this compound and its analogs. The synthesis involves a multi-step process starting from commercially available materials.

Protocol 1: Synthesis of an this compound Analog (2-hydroxy-3-alkyl-5-methoxy-1,4-benzoquinone)

This protocol is based on established methods for the synthesis of similar benzoquinone structures.

Materials:

-

Methoxyhydroquinone

-

Long-chain fatty acid (e.g., stearic acid for an octadecyl side chain)

-

Thionyl chloride

-

Anhydrous aluminum chloride

-

Anhydrous diethyl ether

-

Hydrochloric acid

-

Sodium hydroxide

-

Ferric chloride

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Acylation of Methoxyhydroquinone

-

In a round-bottom flask, dissolve methoxyhydroquinone in a suitable anhydrous solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a long-chain acyl chloride (prepared by reacting the corresponding fatty acid with thionyl chloride) and anhydrous aluminum chloride.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly adding dilute hydrochloric acid.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Step 2: Demethylation and Oxidation

-

The acylated product from Step 1 is subjected to demethylation using a suitable reagent such as boron tribromide in dichloromethane at low temperature.

-

The reaction is stirred for several hours and then quenched with methanol.

-

The solvent is removed under reduced pressure.

-

The resulting hydroquinone is then oxidized to the corresponding benzoquinone using an oxidizing agent like ferric chloride in an acidic medium.

-

The product is extracted, and the organic layer is washed, dried, and concentrated.

-

-

Step 3: Purification

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-hydroxy-3-alkyl-5-methoxy-1,4-benzoquinone.

-

Expected Outcome:

The final product should be a colored solid. The structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Synthetic Workflow for an this compound Analog

Caption: Synthetic scheme for an this compound analog.

Proposed Signaling Pathway for Benzoquinone-Induced Cytotoxicity

The cytotoxic effects of many quinone compounds are attributed to their ability to induce oxidative stress and disrupt cellular redox balance.[1] This often leads to the activation of apoptotic signaling pathways.

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Application Note and Protocol for Determining the Cytotoxicity of Irisoquin using an MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for assessing the cytotoxic effects of Irisoquin on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This compound is a compound of interest for its potential anticancer properties. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of cells.[1][2][3][4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][4] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.[1] This protocol outlines the necessary reagents, step-by-step procedure, data analysis, and interpretation for determining the half-maximal inhibitory concentration (IC50) of this compound.

Principle of the MTT Assay

The MTT assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[1][4] This reduction is primarily carried out by mitochondrial succinate dehydrogenase enzymes in viable cells. The resulting intracellular purple formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Materials and Reagents

-

This compound (stock solution of known concentration)

-

Human cancer cell line (e.g., Glioblastoma (GBM) cell lines like GBM8401 or A172)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Inverted microscope

-

Sterile pipette tips and tubes

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.

4.1. Cell Seeding

-

Culture the selected cancer cell line in T-75 flasks with complete medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a CO2 incubator.

-

When cells reach 70-80% confluency, wash them with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours in a CO2 incubator to allow for cell attachment.

4.2. Treatment with this compound

-

Prepare a series of dilutions of this compound from the stock solution in the complete culture medium. The final concentrations should span a range that is expected to cover the IC50 value (e.g., 0.1, 1, 2.5, 5, 10, 25, 50 µM).

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (untreated cells with medium only).

-

After the 24-hour incubation period for cell attachment, carefully remove the medium from each well.

-

Add 100 µL of the prepared this compound dilutions, vehicle control, or negative control medium to the respective wells. It is recommended to perform each treatment in triplicate.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a CO2 incubator.

4.3. MTT Assay

-

Following the treatment period, carefully remove the medium containing this compound from each well.

-

Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

-

After the incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes on a plate shaker to ensure complete dissolution of the formazan.

4.4. Absorbance Measurement

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation and Analysis

5.1. Data Calculation

-

Background Correction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate Percentage Cell Viability:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

5.2. Tabulation of Results

The following table presents exemplary data on the dose-dependent cytotoxicity of a compound structurally related to quinolines, Arylquin 1, on Glioblastoma (GBM) cell lines after a 48-hour treatment, as determined by an MTT assay. This data is provided for illustrative purposes to demonstrate how to present the results.

| Cell Line | Treatment Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

| GBM8401 | Control (Untreated) | 1.254 | 0.089 | 100.0 |

| 1.0 | 1.103 | 0.075 | 88.0 | |

| 2.5 | 0.765 | 0.061 | 61.0 | |

| 5.0 | 0.426 | 0.043 | 34.0 | |

| 10.0 | 0.188 | 0.025 | 15.0 | |

| A172 | Control (Untreated) | 1.302 | 0.095 | 100.0 |

| 1.0 | 1.198 | 0.081 | 92.0 | |

| 2.5 | 0.859 | 0.072 | 66.0 | |

| 5.0 | 0.521 | 0.050 | 40.0 | |

| 10.0 | 0.234 | 0.031 | 18.0 |

Note: The data in this table is representative and based on findings for Arylquin 1, a compound with a similar structural backbone, and may not reflect the exact cytotoxicity of this compound. Researchers should generate their own data for this compound.

5.3. IC50 Determination

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, can be calculated from this curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).

Visualization of Experimental Workflow and Signaling Pathways

6.1. Experimental Workflow

The following diagram illustrates the key steps involved in the MTT assay for determining this compound cytotoxicity.

Caption: Workflow for MTT Assay of this compound Cytotoxicity.

6.2. Potential Signaling Pathways Involved in this compound-Induced Cytotoxicity

The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis. The diagram below illustrates the two major apoptotic signaling pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While the specific mechanism of this compound is under investigation, these pathways represent common routes for inducing cancer cell death.

Caption: Intrinsic and Extrinsic Apoptosis Signaling Pathways.

References

- 1. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis After Irisin Treatment

Introduction

Irisin, a myokine generated from the cleavage of fibronectin type III domain-containing protein 5 (FNDC5), has emerged as a molecule of interest in cancer research.[1] Primarily produced by muscle and cardiac tissues, irisin is involved in various metabolic processes and has demonstrated anti-inflammatory properties.[1] Recent studies have indicated that irisin can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.[1] One study on prostate cancer cells showed that irisin treatment reduced cell viability and increased the population of apoptotic cells.[1] The mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/Akt pathway and the regulation of the Bcl-2 family of proteins.[1]

Flow cytometry is a powerful and high-throughput technique used to analyze the physical and chemical characteristics of single cells. It is an indispensable tool for quantifying the extent of apoptosis and distinguishing between different stages of cell death, such as early apoptosis, late apoptosis, and necrosis.[2] This document provides detailed protocols for assessing irisin-induced apoptosis using flow cytometry, presents representative data, and illustrates the key signaling pathways involved.

Experimental Workflow

The general workflow for analyzing irisin-induced apoptosis involves several key stages, from cell culture and treatment to data acquisition and analysis.

Caption: General experimental workflow for apoptosis analysis.

Application Note: Quantifying Apoptosis with Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is the most common method for detecting apoptosis by flow cytometry. The assay is based on two key cellular changes during apoptosis:

-

Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[3]

-

Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is compromised.[2][3]

This dual-staining approach allows for the differentiation of four cell populations:

-

Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

-

Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

-

Necrotic Cells (Primary): Annexin V-negative and PI-positive (Annexin V-/PI+).

Representative Data

The following table summarizes representative quantitative data from an Annexin V/PI flow cytometry experiment on a cancer cell line treated with varying concentrations of irisin for 48 hours.

| Treatment (48h) | Cell Population | Percentage of Total Events (%) |

| Control (0 nM Irisin) | Viable (Annexin V- / PI-) | 94.5 |

| Early Apoptotic (Annexin V+ / PI-) | 3.1 | |

| Late Apoptotic / Necrotic (Annexin V+ / PI+) | 2.4 | |

| Irisin (50 nM) | Viable (Annexin V- / PI-) | 75.2 |

| Early Apoptotic (Annexin V+ / PI-) | 15.8 | |

| Late Apoptotic / Necrotic (Annexin V+ / PI+) | 9.0 | |

| Irisin (100 nM) | Viable (Annexin V- / PI-) | 52.6 |

| Early Apoptotic (Annexin V+ / PI-) | 28.3 | |

| Late Apoptotic / Necrotic (Annexin V+ / PI+) | 19.1 |

Note: The data presented in this table are for illustrative purposes and represent a typical dose-dependent increase in apoptosis upon treatment.

Signaling Pathway of Irisin-Induced Apoptosis